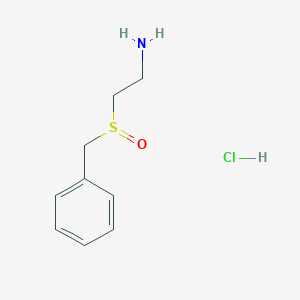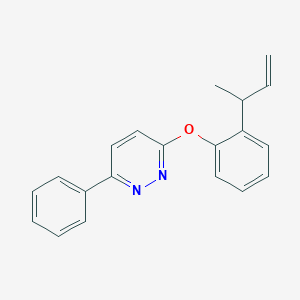![molecular formula C19H16ClNO2 B14597345 2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione CAS No. 59641-24-6](/img/structure/B14597345.png)
2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a benzyl(ethyl)amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the chlorination of naphthoquinone to introduce the chlorine atom at the 3-position. This is followed by the nucleophilic substitution reaction where the benzyl(ethyl)amino group is introduced. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific enzymes and proteins, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Benzyl(methyl)amino]-3-chloronaphthalene-1,4-dione
- 2-[Benzyl(ethyl)amino]-3-bromonaphthalene-1,4-dione
- 2-[Benzyl(ethyl)amino]-3-fluoronaphthalene-1,4-dione
Uniqueness
2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the benzyl(ethyl)amino group influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59641-24-6 |
|---|---|
Molekularformel |
C19H16ClNO2 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
2-[benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16ClNO2/c1-2-21(12-13-8-4-3-5-9-13)17-16(20)18(22)14-10-6-7-11-15(14)19(17)23/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
BTLZWDQILSWMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)



![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)



![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
